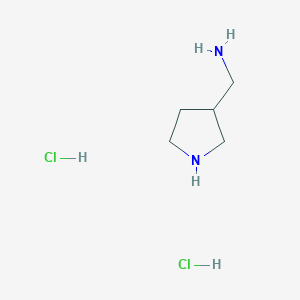
3,4,4-trifluorobut-3-en-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,4-trifluorobut-3-en-1-amine hydrochloride (TFBAHCl) is a synthetic compound that has recently emerged as a promising tool for scientific research. TFBAHCl is a fluorinated amine derivative which is a derivative of trifluorobut-3-en-1-amine. It has a wide range of applications in the fields of chemistry, biology, and medicine. Its unique properties make it a valuable tool for researchers to explore the structure and function of molecules and their interactions with other molecules.
科学的研究の応用
3,4,4-trifluorobut-3-en-1-amine hydrochloride has a wide range of applications in scientific research. It can be used as a reagent for the synthesis of organic compounds, for the study of enzyme kinetics, and for the study of organic reactions. It can also be used as a catalyst for the synthesis of peptides and proteins. In addition, this compound can be used in the study of protein-protein interactions, in the study of enzyme-substrate interactions, and in the study of biophysical processes.
作用機序
The mechanism of action of 3,4,4-trifluorobut-3-en-1-amine hydrochloride is not yet fully understood. However, it is believed that the compound acts as a proton donor, transferring protons to other molecules. This proton transfer is believed to be responsible for the catalytic activity of this compound. The proton transfer is also believed to be responsible for the inhibition of enzymes, as this compound can bind to the active site of enzymes and prevent them from functioning.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound can affect the activity of enzymes, proteins, and other molecules. In addition, this compound is believed to interfere with the activity of some hormones and neurotransmitters. It is also believed to have an effect on cell signaling pathways, as well as on the metabolism of certain compounds.
実験室実験の利点と制限
The main advantage of using 3,4,4-trifluorobut-3-en-1-amine hydrochloride in laboratory experiments is its stability. The compound is highly stable and does not decompose or react with other compounds under normal laboratory conditions. In addition, this compound is relatively non-toxic, making it safe to use in laboratory experiments.
The main limitation of using this compound in laboratory experiments is its low solubility. The compound is not very soluble in water, and its solubility in organic solvents is also low. This makes it difficult to use in experiments that require a high concentration of the compound.
将来の方向性
Given the wide range of applications of 3,4,4-trifluorobut-3-en-1-amine hydrochloride, there are many potential future directions for research. One potential direction is to explore the use of this compound in drug discovery and development. Another potential direction is to explore the use of this compound in the synthesis of new compounds and materials. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound and to develop new methods of synthesis and purification. Finally, research could be conducted to explore the potential applications of this compound in the fields of medicine and biotechnology.
合成法
3,4,4-trifluorobut-3-en-1-amine hydrochloride can be synthesized in a variety of ways. The most common synthetic route involves the reaction of trifluorobut-3-en-1-amine with hydrochloric acid. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of trifluorobut-3-en-1-amine with other acids such as sulfuric acid, nitric acid, and acetic acid. The reaction of trifluorobut-3-en-1-amine with anhydrous hydrogen fluoride is also a viable method of synthesis.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,4-trifluorobut-3-en-1-amine hydrochloride involves the reaction of 3,4,4-trifluorobut-3-en-1-ol with thionyl chloride to form 3,4,4-trifluorobut-3-en-1-yl chloride. This intermediate is then reacted with ammonia to form the desired product, 3,4,4-trifluorobut-3-en-1-amine, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3,4,4-trifluorobut-3-en-1-ol", "Thionyl chloride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3,4,4-trifluorobut-3-en-1-ol is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 3,4,4-trifluorobut-3-en-1-yl chloride.", "Step 2: The resulting 3,4,4-trifluorobut-3-en-1-yl chloride is then reacted with ammonia in the presence of a solvent such as ethanol to form 3,4,4-trifluorobut-3-en-1-amine.", "Step 3: The 3,4,4-trifluorobut-3-en-1-amine is then reacted with hydrochloric acid to form the hydrochloride salt of the desired product, 3,4,4-trifluorobut-3-en-1-amine hydrochloride." ] } | |
CAS番号 |
110003-21-9 |
分子式 |
C4H7ClF3N |
分子量 |
161.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



